Slaframine

描述

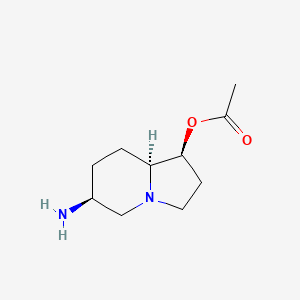

Structure

3D Structure

属性

IUPAC Name |

[(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIUHLPAZILPSG-GUBZILKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN2C1CCC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCN2[C@H]1CC[C@@H](C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942108 |

Source

|

| Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20084-93-9 |

Source

|

| Record name | (-)-Slaframine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20084-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Slaframine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020084939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SLAFRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51H2386GWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Slaframine Mycotoxin: A Technical Guide to its Discovery, History, and Scientific Foundation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, has been a subject of scientific inquiry for decades due to its potent physiological effects, primarily the induction of profuse salivation in livestock, a condition colloquially known as "slobbers." This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial observations of the "slobbers syndrome," the isolation and characterization of the causative agent, and the elucidation of its chemical structure and mechanism of action. This document includes summaries of key experimental protocols, quantitative toxicological data, and visual representations of the relevant biological pathways to serve as a thorough resource for researchers and professionals in related fields.

Historical Context and Discovery

Initial Outbreaks of "Slobbers Syndrome"

Reports of excessive salivation in cattle and other livestock emerged from the Midwestern United States in the late 1940s and 1950s.[1][2] These episodes were frequently linked to the consumption of second-cutting red clover (Trifolium pratense) hay.[2] The condition, while generally not fatal, caused significant distress to the animals and economic concern for farmers.

Identification of the Causative Agent

It wasn't until 1956 that a definitive link was established between the "slobbers syndrome" and a fungal pathogen infecting red clover.[2] The fungus, identified as Rhizoctonia leguminicola, was found to cause a disease in the clover known as "black patch."[2][3] This discovery shifted the focus of investigation from the plant itself to the secondary metabolites produced by the fungus. More recent taxonomic studies have proposed a reclassification of the fungus to Slafractonia leguminicola.[3]

Isolation and Characterization of this compound

The pioneering work of Aust and Broquist in the 1960s led to the isolation of the parasympathomimetic alkaloid responsible for the salivatory effect.[4] They named the compound "this compound," derived from the Old Norse word "slaf," meaning to slaver or slobber.[1] Subsequent research by Hagler and Behlow in 1981 provided the first direct identification of this compound in toxic red clover hay using advanced analytical techniques.[5] The chemical structure of this compound was determined to be (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine.[5]

Quantitative Data

This compound Concentration in Forage

The concentration of this compound in contaminated forage can vary significantly. Studies have also shown that the toxin's potency diminishes over time in stored hay.

| Forage Condition | This compound Concentration (ppm) | Reference |

| Freshly Acquired Toxic Red Clover Hay | 50 - 100 | [1][5] |

| Toxic Red Clover Hay (after 10 months storage) | ~7 | [1][5] |

| Forages Associated with Clinical "Slobbers" | 1.5 - 100 | [1] |

Toxicological and Pharmacological Data

The physiological effects of this compound have been quantified in various animal models.

| Parameter | Species | Dose | Effect | Reference |

| Salivary Flow | Beef Steers | 66 µg/kg BW (i.m.) | ~50% increase | [4][6] |

| Salivary Flow | Beef Steers | 100 µg/kg BW (i.m.) | ~50% increase | [4][6] |

| Salivary Score | Beef Steers | 30 µg/kg BW (daily) | Significant increase | [7] |

| Salivary Score | Beef Steers | 60 µg/kg BW (daily) | Significant increase | [7] |

| Feed Intake | Beef Steers | 30 µg/kg BW (daily) | Decrease from 6.39 to 4.95 kg/day | [7] |

| Feed Intake | Beef Steers | 60 µg/kg BW (daily) | Decrease from 6.39 to 2.64 kg/day | [7] |

| Ruminal pH | Beef Steers | 30 µg/kg BW (daily) | Increase from 6.03 to 6.42 | [7] |

| Ruminal pH | Beef Steers | 60 µg/kg BW (daily) | Increase from 6.03 to 6.72 | [7] |

Experimental Protocols

Fungal Culture for this compound Production

-

Medium: A common medium for culturing Rhizoctonia leguminicola for this compound production consists of soybean meal, dextrose, calcium carbonate, and corn steep liquor.[8]

-

Incubation: The fungus is typically grown in stationary culture in the dark at room temperature.

-

Harvesting: The mycelial mats are harvested, and the this compound is extracted from the fungal material.

This compound Isolation and Purification from Toxic Hay

-

Extraction: Dried, ground hay is extracted with a polar solvent such as 95% ethanol or methanol.[5][8]

-

Solvent Partitioning: The crude extract is concentrated, resuspended in water, and partitioned with an organic solvent like chloroform to remove lipids and other nonpolar compounds. The aqueous phase, containing the more polar this compound, is retained.

-

Chromatography: Further purification is achieved through techniques such as preparative thin-layer chromatography (TLC).[5]

Guinea Pig Salivation Bioassay

-

Animal Model: Guinea pigs are highly sensitive to the salivatory effects of this compound.[5]

-

Administration: Purified this compound or extracts from contaminated hay are administered via intraperitoneal (i.p.) injection.[5]

-

Observation: The primary endpoint is the observation of excessive salivation. Other clinical signs such as piloerection, respiratory distress, and increased defecation frequency can also be monitored.[5] The delay between injection and the onset of salivation is an important indicator of the bioactivation process.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: this compound is extracted from the sample matrix (e.g., hay, plasma, milk) and may require derivatization to improve its volatility and chromatographic properties.[5][9]

-

Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column is used to separate this compound from other compounds in the extract.

-

Mass Spectrometric Detection: A mass spectrometer is used to detect and identify this compound based on its unique mass spectrum. This provides a highly specific and sensitive method for confirmation.[5]

Biological Pathways and Mechanisms

Fungal Biosynthesis of this compound

The biosynthesis of this compound in Rhizoctonia leguminicola begins with the amino acid lysine and proceeds through several intermediates.

Caption: Fungal biosynthesis of this compound from lysine.

Bioactivation and Mechanism of Action

This compound is a prodrug that requires metabolic activation in the liver to exert its biological effects.[9][10] This bioactivation is carried out by microsomal enzymes.[11] The active metabolite, a ketoimine, is a cholinergic agonist that mimics the action of acetylcholine at muscarinic receptors, particularly the M3 subtype, leading to the stimulation of exocrine glands.[10][11]

Caption: Bioactivation of this compound and its cholinergic effect.

Clinical Significance and Diagnosis

The primary clinical sign of this compound toxicosis in livestock is profuse salivation.[2][3] Other signs may include lacrimation, diarrhea, bloating, and frequent urination.[3][11] The onset of symptoms is typically rapid, occurring within an hour of ingesting contaminated forage.[12] Diagnosis is often based on the characteristic clinical signs in conjunction with the presence of Rhizoctonia leguminicola ("black patch") on the suspected forage, particularly red clover.[2][3] Chemical analysis of the forage, plasma, or milk for the presence of this compound can confirm the diagnosis.[2][9]

Conclusion and Future Directions

The discovery and characterization of this compound represent a significant chapter in the study of mycotoxins. From the initial observations of a peculiar livestock ailment to the detailed elucidation of its chemical structure and pharmacological action, the research on this compound has provided valuable insights into fungal secondary metabolism and cholinergic pharmacology. For drug development professionals, the potent and specific action of this compound's active metabolite on muscarinic receptors may offer a template for the design of novel therapeutic agents targeting pathways involving exocrine gland secretion. Future research may focus on developing rapid, field-based detection methods for this compound in forages and further exploring the therapeutic potential of this compound analogs.

References

- 1. Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. researchgate.net [researchgate.net]

- 5. Salivary syndrome in horses: identification of this compound in red clover hay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on salivary output and subacute and acute acidosis in growing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of daily this compound injection of salivary score, feed intake, ruminal pH, and circulating concentrations of somatotropin and insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. madbarn.ca [madbarn.ca]

- 11. vetlexicon.com [vetlexicon.com]

- 12. uknowledge.uky.edu [uknowledge.uky.edu]

The Mycotoxin Slaframine: A Technical Guide to its Production by Rhizoctonia leguminicola

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola (recently reclassified as Slafractonia leguminicola), is a potent parasympathomimetic agent.[1] Its biological activity, stemming from its metabolic activation to a ketoamine analog of acetylcholine, has garnered interest in the scientific community for its potential pharmacological applications.[2] This technical guide provides an in-depth overview of this compound production by R. leguminicola, encompassing its biosynthetic pathway, influential culture conditions, and detailed experimental protocols for its extraction and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Introduction

Rhizoctonia leguminicola is a fungal pathogen known to cause "black patch" disease in various legumes, most notably red clover (Trifolium pratense).[3][4] The fungus produces two significant indolizidine alkaloids: this compound and swainsonine.[3][5] While swainsonine is known for its effects on the central nervous system, this compound is primarily recognized for inducing excessive salivation, a condition commonly referred to as "slobbers" in livestock that consume contaminated forage.[3][5] The unique biological activity of this compound makes it a molecule of interest for further investigation. This guide focuses specifically on the production of this compound by R. leguminicola.

This compound Biosynthesis

The biosynthesis of this compound in R. leguminicola is a complex process that originates from the amino acid lysine.[6] The pathway involves several key intermediates, including pipecolic acid, and is intertwined with the biosynthetic pathway of swainsonine, diverging at a later stage.[6][7]

The initial steps of the pathway leading to pipecolic acid have been elucidated, and key genes within the "SWN" gene cluster are implicated in the overall synthesis of both this compound and swainsonine.[8][9] It is hypothesized that paralogs of the swnK gene, specifically swnK1 and swnK2, may play a role in the this compound-specific branch of the pathway.[8][9] The transmembrane transporter gene, swnT, has been shown to be involved in the secretion of both mycotoxins from the fungal mycelia.[8][10]

Factors Influencing this compound Production

The production of this compound by R. leguminicola is influenced by a variety of environmental and nutritional factors. Understanding these factors is crucial for optimizing its yield in a laboratory or industrial setting.

3.1. Culture Media

R. leguminicola can be cultivated on various media, with some promoting higher this compound yields. Studies have shown that media containing extracts from host plants, such as red clover, can enhance this compound production, suggesting the presence of signal molecules in the plant that stimulate its synthesis.[7] Commonly used laboratory media include Potato Dextrose Agar (PDA) and liquid cultures containing soybean meal, dextrose, and corn steep liquor.[3][7]

3.2. Environmental Conditions

Environmental parameters play a significant role in the growth of R. leguminicola and its production of this compound.

-

Temperature: Optimal temperatures for fungal growth are generally in the range of 20-25°C.

-

Humidity and Moisture: High humidity and wet conditions are known to favor the growth of the fungus in its natural environment and are likely important for optimal growth and mycotoxin production in vitro.[11]

-

Light: While not extensively studied, light conditions may influence fungal development and secondary metabolite production.

Quantitative Data on this compound Production

Quantitative data on this compound production can vary significantly depending on the fungal strain, culture conditions, and analytical methods used. The following tables summarize available data from published studies.

Table 1: this compound Concentration in Infected Forage

| Forage Type | This compound Concentration (ppm) | Storage Conditions | Reference |

| Red Clover Hay | 50 - 100 | Freshly acquired | [12] |

| Red Clover Hay | 7 | Stored for 10 months at room temperature | [7][12] |

Table 2: Time-Course of this compound and Swainsonine Production in Culture

| Time (days) | This compound Concentration (µg/g dry mass) | Swainsonine Concentration (µg/g dry mass) | Reference |

| 1 | < 0.1 | < 0.1 | [8] |

| 7 | ~0.15 | > 1.0 | [8] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of R. leguminicola, and the extraction, purification, and quantification of this compound.

5.1. Fungal Culture

Protocol:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and pour into sterile petri dishes. For liquid cultures, a red clover infusion medium can be prepared by soaking 200 g of chopped red clover hay in 1 L of water for 4 hours, followed by filtration through cheesecloth.[7]

-

Inoculation: Aseptically transfer a small piece of R. leguminicola mycelium from a stock culture to the center of a fresh PDA plate.

-

Incubation: Incubate the plates at 20-25°C in the dark until the mycelium covers a significant portion of the plate (typically 7-14 days).

-

Liquid Culture (Optional): For larger scale production, use a sterile cork borer to cut mycelial plugs from the edge of an actively growing PDA culture. Transfer these plugs to a flask containing the sterile liquid culture medium.

-

Shaking Incubation: Incubate the liquid culture on a rotary shaker at approximately 150 rpm and 20-25°C for 14-21 days.

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration. Both the mycelium and the filtrate can be used for this compound extraction.

5.2. This compound Extraction and Purification

The following protocol outlines a general procedure for the extraction and partial purification of this compound.

Materials:

-

Fungal mycelium and/or culture filtrate

-

Methanol

-

Chloroform

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Extraction: Homogenize the fungal mycelium in methanol. For the culture filtrate, adjust the pH to be alkaline (pH 9-10) with 0.1 M NaOH. Extract the alkaline filtrate with chloroform multiple times in a separatory funnel.

-

Acidic Back-Extraction: Combine the chloroform extracts and back-extract with 0.1 M HCl. The this compound will move into the acidic aqueous phase.

-

Concentration: Separate the acidic aqueous phase and concentrate it using a rotary evaporator.

-

Further Purification (Optional): The concentrated extract can be further purified using techniques such as solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

5.3. This compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying this compound.

Protocol:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dilute the purified this compound extract to a concentration that falls within the range of the standard curve.

-

Derivatization (Optional but Recommended for Sensitivity): For fluorescence detection, a pre-column derivatization step with a reagent like fluorescamine can significantly increase sensitivity.[13]

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution, is often employed. The exact composition should be optimized for the specific column and system.

-

Detection: Detection can be achieved using UV, fluorescence (if derivatized), or mass spectrometry (LC-MS) for higher specificity and sensitivity.[8]

-

-

Quantification: Construct a standard curve by plotting the peak area (or height) against the concentration of the this compound standards. Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in the unknown samples.

Conclusion

The production of this compound by Rhizoctonia leguminicola is a multifaceted process influenced by genetic, nutritional, and environmental factors. This technical guide has provided a comprehensive overview of the current knowledge on this compound biosynthesis, factors affecting its production, and detailed experimental protocols for its study. The information and methodologies presented here aim to facilitate further research into this intriguing mycotoxin and its potential applications in pharmacology and drug development. As our understanding of the molecular mechanisms governing this compound production deepens, so too will our ability to harness its biological activity for therapeutic benefit.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Silencing of the Transmembrane Transporter (swnT) Gene of the Fungus Slafractonia leguminicola Results in a Reduction of Mycotoxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola [frontiersin.org]

- 7. Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Mycotoxin Levels and Expression Pattern of SWN Genes at Different Time Points in the Fungus Slafractonia leguminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Mycotoxin Levels and Expression Pattern of SWN Genes at Different Time Points in the Fungus Slafractonia leguminicola [mdpi.com]

- 10. Slafractonia Leguminicola Toxin Transport, Temporal Expression and Secretion - ProQuest [proquest.com]

- 11. thehorse.com [thehorse.com]

- 12. Salivary syndrome in horses: identification of this compound in red clover hay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New, sensitive high-performance liquid chromatography method for the determination of this compound in plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Slaframine chemical structure and properties

An In-Depth Technical Guide to Slaframine: Chemical Structure and Properties

Introduction

This compound is a bicyclic indolizidine alkaloid mycotoxin primarily produced by the fungus Slafractonia leguminicola (formerly known as Rhizoctonia leguminicola)[1]. This fungus is a common pathogen of various legumes, most notably red clover (Trifolium pratense), where it causes a condition known as "black patch disease"[1][2]. Ingestion of forage contaminated with this compound leads to a condition in livestock, particularly horses and cattle, colloquially referred to as "slobbers syndrome" due to the profuse salivation it induces[3][2][4]. Beyond its veterinary significance, the potent parasympathomimetic activity of this compound has made it a subject of interest in pharmacological research[5]. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biosynthesis, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is characterized by its unique indolizidine core structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate | [5] |

| Chemical Formula | C₁₀H₁₈N₂O₂ | [1][5] |

| Molecular Weight | 198.26 g/mol | [5] |

| CAS Number | 20084-93-9 | [5][6] |

| Appearance | Alkaloid mycotoxin | [1][7] |

| Synonyms | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine, Slobber factor | [4][5] |

Pharmacology and Mechanism of Action

This compound itself is a prodrug that requires metabolic activation to exert its physiological effects[8][9]. Following ingestion, this compound is transported to the liver, where it is metabolized by microsomal flavoprotein oxidases into its active form, a ketoimine metabolite[4][5][9]. This active metabolite is a potent cholinergic agonist that structurally mimics the neurotransmitter acetylcholine[4][7].

The ketoimine metabolite of this compound primarily acts as a muscarinic receptor agonist, with a high affinity for the M3 subtype[7]. Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the parasympathetic nervous system[10][11]. The activation of these receptors, particularly M3 receptors located on exocrine glands, leads to a cascade of intracellular signaling events that result in increased secretion[4][7][11]. This explains the characteristic hypersalivation observed in animals with this compound toxicosis[2][4]. The parasympathomimetic action of this compound also accounts for other observed clinical signs such as lacrimation, urination, and defecation[2][4].

Signaling Pathway of this compound's Active Metabolite

Biosynthesis

This compound is biosynthesized by the fungus Slafractonia leguminicola through a complex pathway that shares precursors with another indolizidine alkaloid, swainsonine[12][13]. The biosynthesis of this compound begins with the amino acid lysine, which is converted to L-pipecolic acid[12][14]. The indolizidine ring system is then formed through a series of enzymatic reactions. While the complete biosynthetic pathway is still under investigation, key intermediates such as 1-oxoindolizidine and 1,6-dihydroxyindolizidine have been identified[9][13][15]. The final steps are believed to involve transamination to introduce the amino group at the C-6 position, followed by acetylation at the C-1 position to yield this compound[9].

Simplified Biosynthesis Workflow

Experimental Protocols

The analysis of this compound in biological matrices and contaminated forage is crucial for both research and diagnostic purposes. The following outlines a general protocol for the extraction and analysis of this compound.

Extraction from Plant Material

-

Homogenization : A known weight of the plant material (e.g., red clover hay) is homogenized in a suitable solvent such as methanol or 95% ethanol[9].

-

Concentration : The resulting extract is concentrated, often under reduced pressure, to remove the organic solvent.

-

Resuspension and Partitioning : The residue is resuspended in an aqueous solution. To remove lipids and other non-polar interfering substances, the aqueous solution may be partitioned with an organic solvent like chloroform[9].

-

Basification and Final Extraction : The aqueous phase is then made basic, and this compound is extracted into an immiscible organic solvent, typically chloroform[9].

-

Drying and Reconstitution : The organic layer containing this compound is dried, and the residue is reconstituted in a suitable solvent for analysis[9].

Analytical Techniques

-

Thin-Layer Chromatography (TLC) : A preliminary and often qualitative method for the separation and identification of this compound[9].

-

Gas Chromatography (GC) : this compound is often derivatized before analysis by GC to improve its volatility and thermal stability. GC coupled with mass spectrometry (GC-MS) allows for definitive identification and quantification[9][16].

-

High-Performance Liquid Chromatography (HPLC) : HPLC provides a robust method for the quantification of this compound in various samples[9].

Experimental Workflow for this compound Analysis

Toxicological Data

The toxicity of this compound is primarily associated with its potent parasympathomimetic effects. While generally not life-threatening, high doses can lead to significant clinical signs[2][17].

| Parameter | Value | Species | Source |

| LD₅₀ | 11 mg/kg | Broiler chick | [5] |

| Concentration in toxic forage | 1.5 ppm to 100 ppm | Red clover | |

| Onset of clinical signs | Within hours of consumption | Livestock | [2][4] |

| Duration of clinical signs | 24-48 hours after removal of contaminated feed | Livestock | [2] |

Conclusion

This compound is a mycotoxin with significant implications in veterinary medicine and pharmacology. Its well-defined chemical structure and its role as a prodrug that is metabolically activated to a potent muscarinic agonist make it a valuable tool for studying the parasympathetic nervous system. Understanding its biosynthesis, mechanism of action, and the analytical methods for its detection are crucial for managing its effects in livestock and for its potential application in drug development. The detailed protocols and pathways presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 4. madbarn.ca [madbarn.ca]

- 5. This compound | C10H18N2O2 | CID 88363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. singlecare.com [singlecare.com]

- 11. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biosynthesis of this compound, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloid of fungal origin. 4. Metabolic fate of ethyl pipecolylacetate, 1,3-dioxooctahydroindolizine, and 1-hydroxyoctahydroindolizine in Rhizoctonia leguminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Salivary syndrome in horses: identification of this compound in red clover hay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vetster.com [vetster.com]

The Slaframine Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the slaframine biosynthesis pathway in the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola). This compound, a mycotoxin known for causing "slobbers syndrome" in livestock, is a parasympathomimetic alkaloid with potential applications in drug development due to its cholinergic activity. This document details the enzymatic steps, key intermediates, and genetic regulation of the pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction to this compound and its Biosynthesis

This compound is an indolizidine alkaloid produced by the fungus Slafractonia leguminicola, a pathogen of red clover and other legumes.[1][2] Its biosynthesis is closely related to that of another mycotoxin, swainsonine, with both pathways sharing early precursor molecules derived from L-lysine.[3][4] The divergence of these two pathways presents a fascinating area of study in fungal secondary metabolism. Understanding the intricacies of this compound biosynthesis is crucial for controlling its production in agricultural settings and for harnessing its pharmacological potential.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-lysine and proceeds through a series of enzymatic modifications to form the final bioactive compound. The pathway involves the formation of a key intermediate, pipecolic acid, followed by the construction of the indolizidine ring system. A critical branch point from the swainsonine pathway occurs at the level of 1-oxoindolizidine.[4][5]

Key Intermediates and Enzymatic Steps

The currently understood steps in the this compound biosynthetic pathway are as follows:

-

L-Lysine to Pipecolic Acid: The pathway initiates with the conversion of L-lysine to L-pipecolic acid.[4]

-

Formation of the Indolizidine Core: Pipecolic acid is then condensed with a four-carbon unit derived from malonic acid to form the foundational indolizidine ring structure.[6]

-

1-Oxooctahydroindolizine (1-Oxoindolizidine): This intermediate is a crucial branch point between the this compound and swainsonine biosynthetic pathways.[5]

-

Reduction to cis-1-Hydroxyoctahydroindolizine: 1-Oxoindolizidine is stereospecifically reduced to cis-1-hydroxyoctahydroindolizine, a key precursor for this compound.

-

Hydroxylation to 1,6-Dihydroxyindolizidine: The cis-1-hydroxyindolizidine then undergoes hydroxylation to form 1,6-dihydroxyindolizidine.[4]

-

Formation of the Amino Group: The 6-hydroxyl group is subsequently converted to an amino group.

-

Acetylation to this compound: The final step involves the acetylation of the 1-hydroxyl group to yield this compound ((1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine).

Genetic Basis of this compound Biosynthesis

The genes responsible for this compound biosynthesis are believed to be located within or associated with the swainsonine (SWN) gene cluster. While the core SWN cluster is responsible for swainsonine production, S. leguminicola possesses two paralogs of the key polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, swnK, designated as swnK1 and swnK2.[1][7] These paralogs are hypothesized to be essential for the production of this compound, likely catalyzing the initial condensation of pipecolic acid and a malonate-derived unit.[1]

Quantitative Data on this compound Biosynthesis

Recent studies have begun to quantify the production of this compound and the expression of its putative biosynthetic genes over time. The following tables summarize key quantitative findings.

This compound and Swainsonine Production Over Time

The production of this compound and swainsonine by S. leguminicola has been measured in fungal cultures grown on potato dextrose agar (PDA).[8]

| Time Point (Days) | This compound Concentration (µg/g dry mass) | Swainsonine Concentration (µg/g dry mass) |

| 1 | ~10 | ~25 |

| 2 | ~20 | ~100 |

| 5 | ~40 | ~250 |

| 7 | ~50 | ~400 |

Data are approximated from graphical representations in Das et al., 2024.[8]

Relative Gene Expression of swnK Paralogs

The expression of the putative this compound biosynthesis genes, swnK1 and swnK2, has been shown to vary over the course of fungal growth, with peak expression preceding the highest levels of this compound accumulation.[1]

| Time Point (Days) | Relative mRNA Expression of swnK1 (Fold Change) | Relative mRNA Expression of swnK2 (Fold Change) |

| 2 | ~1.0 | ~1.0 |

| 3 | ~1.5 | ~1.2 |

| 5 | ~2.0 | ~1.8 |

| 7 | ~4.0 | ~2.5 |

| 9 | ~2.5 | ~3.5 |

Data are approximated from graphical representations in Das et al., 2024, relative to day 2 expression.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Fungal Culture and Growth Conditions

Slafractonia leguminicola can be cultured on standard laboratory media to induce the production of this compound.

Protocol:

-

Strain: Slafractonia leguminicola (e.g., ATCC 26280).

-

Media: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).

-

Incubation: Cultures are grown at 25-28°C in the dark.

-

Time Course: For time-course experiments, mycelial samples can be harvested at various time points (e.g., 1, 2, 5, 7, and 9 days) for subsequent analysis.

Extraction and Quantification of this compound by LC-MS

A robust method for the extraction and quantification of this compound from fungal mycelium is essential for biosynthesis studies.

Protocol:

-

Sample Preparation: Harvest and lyophilize fungal mycelium.

-

Extraction:

-

To a known weight of dried mycelium (e.g., 100 mg), add 1 mL of an extraction solvent (e.g., methanol or a mixture of acetonitrile, methanol, and water).

-

Vortex vigorously and sonicate for 30 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

-

Collect the supernatant.

-

-

LC-MS Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Mass spectrometry is used for detection and quantification, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

-

Quantification: A standard curve is generated using purified this compound to quantify the concentration in the samples.

-

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the transcript levels of putative this compound biosynthesis genes.

Protocol:

-

RNA Extraction:

-

Harvest fungal mycelium and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelium to a fine powder.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (swnK1, swnK2) and a reference gene (e.g., actin or GAPDH).

-

Perform the qPCR on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

-

Conclusion and Future Directions

The biosynthesis of this compound in Slafractonia leguminicola is a complex and fascinating pathway with significant implications for both agriculture and medicine. While the key precursors, several intermediates, and the likely genetic determinants have been identified, further research is needed to fully elucidate the enzymatic mechanisms and regulatory networks controlling its production. Future work should focus on the functional characterization of the swnK1 and swnK2 gene products to definitively establish their roles in this compound biosynthesis. Additionally, a deeper understanding of the regulatory factors influencing the expression of the this compound biosynthetic genes could lead to novel strategies for controlling mycotoxin contamination and for optimizing the production of this potentially valuable pharmaceutical compound.

References

- 1. Analysis of the Mycotoxin Levels and Expression Pattern of SWN Genes at Different Time Points in the Fungus Slafractonia leguminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Biosynthesis of this compound, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloid of fungal origin. 4. Metabolic fate of ethyl pipecolylacetate, 1,3-dioxooctahydroindolizine, and 1-hydroxyoctahydroindolizine in Rhizoctonia leguminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloid of fungal origin. 3. Origin of the pyrrolidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slafractonia Leguminicola Toxin Transport, Temporal Expression and Secretion - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Slaframine as a Cholinergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Slaframine, an indolizidine alkaloid, is clinically recognized for inducing excessive salivation, colloquially known as "slobbers," in livestock that have ingested contaminated forage, particularly red clover.[1] This pronounced physiological effect is a direct consequence of its action as a cholinergic agonist, mimicking the effects of the endogenous neurotransmitter acetylcholine (ACh).[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for toxicological assessment, and for its potential, though currently limited, therapeutic applications. This guide will delve into the bioactivation, receptor interaction, and signal transduction pathways associated with this compound's cholinergic activity.

Bioactivation of this compound

This compound itself is a prodrug that requires metabolic activation to exert its full cholinergic effects.[1] This bioactivation occurs primarily in the liver, where microsomal enzymes, likely cytochrome P450s, oxidize this compound to its active ketoimine metabolite.[1] This conversion is a critical step, as the ketoimine form possesses a significantly higher affinity for muscarinic receptors compared to the parent compound. The delay observed between the administration of this compound and the onset of physiological effects is attributed to the time required for this metabolic conversion.[1]

Interaction with Muscarinic Acetylcholine Receptors

The active metabolite of this compound acts as a direct agonist at muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are central to the function of the parasympathetic nervous system.[2][3] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.[4]

While it is widely reported that this compound exhibits a high affinity for the M3 muscarinic receptor subtype , which is predominantly found on exocrine glands and smooth muscle cells, detailed quantitative data on its binding affinity (Ki) and functional potency (EC50) across all five muscarinic receptor subtypes are not available in published literature.[2] Such data is essential for a complete understanding of its pharmacological profile and potential off-target effects.

Data Presentation: A Template for Cholinergic Agonist Characterization

To illustrate how such quantitative data would be presented for a cholinergic agonist, the following tables provide a template. These tables would ideally be populated with experimental data for the active metabolite of this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of a Hypothetical Cholinergic Agonist

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue |

| M1 | Data not available | [³H]Pirenzepine | CHO-K1 cells expressing human M1 |

| M2 | Data not available | [³H]AF-DX 384 | CHO-K1 cells expressing human M2 |

| M3 | Data not available | [³H]4-DAMP | CHO-K1 cells expressing human M3 |

| M4 | Data not available | [³H]Pirenzepine | CHO-K1 cells expressing human M4 |

| M5 | Data not available | [³H]4-DAMP | CHO-K1 cells expressing human M5 |

Table 2: Functional Potencies (EC50) of a Hypothetical Cholinergic Agonist in Inositol Phosphate Accumulation Assays

| Receptor Subtype | EC50 (nM) | Cell Line |

| M1 | Data not available | CHO-K1 cells expressing human M1 |

| M3 | Data not available | CHO-K1 cells expressing human M3 |

| M5 | Data not available | CHO-K1 cells expressing human M5 |

Signaling Pathways

The activation of muscarinic receptors by the active metabolite of this compound initiates intracellular signaling cascades. The primary signaling pathway for the M3 receptor, the putative main target of this compound, involves the Gq/11 family of G proteins.

M3 Muscarinic Receptor Signaling Pathway

Upon agonist binding, the M3 receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with M3 receptor activation, such as smooth muscle contraction and glandular secretion.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The characterization of a cholinergic agonist like this compound involves a series of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]N-methylscopolamine for M3).

-

Unlabeled test compound (this compound metabolite).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Inositol Phosphate (IP) Accumulation Functional Assay

This protocol measures the functional potency (EC50) of a cholinergic agonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

Whole cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells).

-

[³H]myo-inositol.

-

Agonist stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

Test compound (this compound metabolite).

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Anion exchange chromatography columns.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture and Labeling: Culture cells to near confluency in 24-well plates. Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free medium.

-

Washing: Wash the cells to remove unincorporated [³H]myo-inositol.

-

Stimulation: Add the agonist stimulation buffer containing various concentrations of the test compound to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.

-

IP Isolation: Apply the cell lysates to anion exchange columns. Wash the columns to remove unbound material. Elute the total inositol phosphates with a high salt buffer.

-

Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated as a function of the log concentration of the test compound. Use non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Caption: Experimental Workflow for Inositol Phosphate Assay.

Conclusion

This compound is a potent cholinergic agonist that requires bioactivation to its active ketoimine metabolite. This active form primarily exerts its effects through the stimulation of muscarinic acetylcholine receptors, with a noted but not quantitatively defined preference for the M3 subtype. The activation of M3 receptors leads to the Gq/11-PLC-IP3/DAG signaling cascade, resulting in increased intracellular calcium and the stimulation of exocrine gland secretion and smooth muscle contraction. While the qualitative mechanism of action is well-understood, a significant gap exists in the literature regarding the comprehensive quantitative pharmacological profile of this compound and its active metabolite across all muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a framework for obtaining the necessary binding affinity and functional potency data to fully characterize the cholinergic activity of this compound and other novel cholinergic agonists. Such data is indispensable for a complete toxicological and pharmacological assessment and for guiding any future drug development efforts.

References

- 1. Biosynthesis of this compound, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloid of fungal origin. 4. Metabolic fate of ethyl pipecolylacetate, 1,3-dioxooctahydroindolizine, and 1-hydroxyoctahydroindolizine in Rhizoctonia leguminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Slaframine Metabolism and Bioactivation in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a parasympathomimetic agent known to cause excessive salivation, or "slobbers," in livestock.[1] This indolizidine alkaloid is not biologically active in its native form. Instead, it undergoes bioactivation primarily in the liver to a potent cholinergic metabolite. This guide provides an in-depth exploration of the metabolic activation of this compound and the subsequent signaling cascade that leads to its physiological effects.

Hepatic Metabolism and Bioactivation

The liver is the principal site for the metabolic conversion of this compound into its active form.[1] This bioactivation is carried out by microsomal enzymes. While the specific enzymes have not been fully characterized in the available literature, it is suggested that a microsomal flavoprotein oxidase is involved in this transformation.[1]

The bioactivation process converts this compound into a highly reactive ketoimine metabolite. This structural change is crucial for its pharmacological activity, creating a molecule with a configuration that mimics the neurotransmitter acetylcholine.[1]

Metabolic Pathway of this compound

The metabolic conversion of this compound to its active keto-imine form is a critical step for its biological activity.

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the in vitro metabolism of this compound, including specific concentrations of substrates, microsomal proteins, and incubation times, are not extensively described in the available literature. However, a general methodology for studying the metabolism of xenobiotics using liver microsomes can be adapted for this compound.

General Protocol for in vitro Metabolism using Liver Microsomes

This protocol provides a general framework. Specific parameters such as substrate concentration and incubation time would need to be optimized for this compound.

1. Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Liver microsomes (e.g., 0.5 mg/mL final concentration)[2]

-

This compound (at various concentrations to determine kinetics)

-

2. Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.[3]

3. Initiation of Reaction:

-

Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration), which serves as a cofactor for many microsomal enzymes.[2][3]

4. Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, and 60 minutes) to allow for metabolite formation.[4]

5. Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins.[4]

6. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant, containing the remaining substrate and any formed metabolites, to a new tube for analysis.

-

Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to separate and quantify this compound and its keto-imine metabolite.

Bioactivation and Signaling Pathway

The active keto-imine metabolite of this compound exerts its potent cholinergic effects by acting as an agonist at muscarinic acetylcholine receptors, with a high affinity for the M3 subtype. The activation of the M3 receptor initiates a well-defined signaling cascade within the target cells, primarily smooth muscle and glandular tissue.

M3 Muscarinic Receptor Signaling Pathway

The binding of the this compound metabolite to the M3 receptor triggers a cascade of intracellular events mediated by G-proteins.

The activation of the M3 receptor by the this compound metabolite initiates the following steps:

-

G-protein Activation: The M3 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates the heterotrimeric G-protein, Gq.[5][6]

-

Phospholipase C Activation: The activated alpha subunit of Gq stimulates the enzyme phospholipase C (PLC).[5][6]

-

Second Messenger Production: PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7]

-

Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca²⁺) into the cytoplasm.[7][8]

-

Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).[9]

-

Cellular Response: The elevated intracellular Ca²⁺ levels and the activation of PKC lead to the phosphorylation of various downstream effector proteins. This ultimately results in the characteristic physiological responses to this compound, such as increased glandular secretion (salivation) and smooth muscle contraction.[10]

Conclusion

The bioactivation of this compound in the liver is a critical prerequisite for its potent cholinergic effects. While the general metabolic pathway involving oxidation to a keto-imine metabolite is understood, a significant gap exists in the literature regarding the specific enzymes involved and the kinetics of this transformation. The active metabolite's high affinity for M3 muscarinic receptors triggers a well-characterized Gq-PLC-IP3/DAG signaling cascade, leading to a pronounced physiological response. Further research is warranted to fully elucidate the enzymatic machinery responsible for this compound's bioactivation, which would provide valuable insights for researchers, scientists, and professionals in drug development and toxicology.

References

- 1. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaron.com [pharmaron.com]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. scribd.com [scribd.com]

- 8. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 9. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Second messenger system - Wikipedia [en.wikipedia.org]

The Mycotoxin Slaframine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine, a mycotoxin produced by the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola), is a parasympathomimetic alkaloid primarily associated with "slobbers syndrome" in livestock. This condition, characterized by excessive salivation, is a result of the toxin's potent cholinergic activity. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, synthesizing available scientific knowledge to support research and drug development efforts.

This compound itself is a prodrug, requiring bioactivation in the liver to its pharmacologically active ketoimine metabolite.[1] This active form is a potent agonist of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype, leading to the stimulation of exocrine glands.[2] Understanding the absorption, distribution, metabolism, excretion (ADME), and the precise mechanism of action of this compound is crucial for veterinary toxicology and for exploring its potential as a pharmacological tool.

Pharmacokinetics

The study of this compound's pharmacokinetics is essential for understanding the onset, duration, and intensity of its physiological effects. While comprehensive quantitative data remains elusive in publicly available literature, the following sections summarize the current understanding of this compound's ADME properties.

Absorption

Clinical observations in livestock provide indirect evidence of this compound's absorption. Signs of toxicosis, most notably profuse salivation, typically appear within one to six hours of ingesting contaminated forage, suggesting relatively rapid absorption from the gastrointestinal tract.[3][4][5] The exact bioavailability of this compound has not been reported.

Distribution

Specific details regarding the volume of distribution of this compound and its active metabolite are not well-documented. As a parasympathomimetic agent, its distribution would likely include tissues rich in muscarinic receptors, such as exocrine glands and smooth muscle.

Metabolism

This compound is a prodrug that undergoes bioactivation in the liver. Hepatic microsomal enzymes, specifically cytochrome P450, are responsible for oxidizing this compound to its active ketoimine metabolite.[1][6] This metabolic conversion is a critical step for its pharmacological activity.

Excretion

The elimination of this compound and its metabolites is not fully characterized. Clinical signs in affected animals typically resolve within 24 to 48 hours after the removal of the contaminated feed source, indicating a relatively efficient clearance mechanism.[1][7] A single dose of this compound has been observed to produce salivation for 6-10 hours.[8]

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (Ketoimine)

| Parameter | This compound | Ketoimine Metabolite | Species | Route of Administration | Citation |

| Maximum Concentration (Cmax) | Data not available | Data not available | - | - | - |

| Time to Maximum Concentration (Tmax) | ~1-6 hours (clinical signs) | Data not available | Horse, Cattle | Oral (ingestion) | [3][4][5] |

| Area Under the Curve (AUC) | Data not available | Data not available | - | - | - |

| Half-life (t½) | Data not available | Data not available | - | - | - |

| Bioavailability (F) | Data not available | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | Data not available | - | - | - |

| Clearance (CL) | Data not available | Data not available | - | - | - |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of the interaction of its active metabolite with muscarinic acetylcholine receptors.

Mechanism of Action

The active ketoimine metabolite of this compound is a potent cholinergic agonist with a high affinity for the M3 muscarinic acetylcholine receptor subtype.[2] M3 receptors are G-protein coupled receptors that, upon activation, stimulate the phospholipase C (PLC) signaling pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. The downstream effects include smooth muscle contraction and, most relevant to this compound's clinical presentation, the stimulation of exocrine gland secretion, particularly the salivary glands.[2]

Receptor Binding and Potency

While the high affinity of the active metabolite for M3 receptors is acknowledged, specific quantitative data on binding affinity (Ki) and potency (EC50/IC50) are not widely reported.

Data Presentation: Pharmacodynamic Parameters

Similar to the pharmacokinetic data, specific quantitative pharmacodynamic parameters for this compound and its active metabolite are not well-documented in the available literature.

Table 2: Pharmacodynamic Parameters of this compound's Active Metabolite (Ketoimine)

| Parameter | Value | Receptor/System | Species | Citation |

| Binding Affinity (Ki) | High affinity for M3 | Muscarinic M3 Receptor | - | [2] |

| Potency (EC50/IC50) | Data not available | Salivary Gland Secretion | - | - |

In cattle, intramuscular injections of 66 or 100 micrograms of this compound per kilogram of body weight resulted in an approximate 50% increase in salivary flow.[9]

Experimental Protocols

Detailed experimental protocols from specific studies on this compound are often not fully described in accessible publications. The following sections provide detailed methodologies for key experiments based on established scientific practices, which can be adapted for this compound research.

In Vitro Bioactivation of this compound using Liver Microsomes

This protocol describes a general procedure to study the metabolism of this compound and the formation of its active metabolite using liver microsomes.

Objective: To determine the in vitro metabolism of this compound by liver microsomal enzymes and to identify the formation of the ketoimine metabolite.

Materials:

-

This compound

-

Pooled liver microsomes (from target species, e.g., equine, bovine)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical standards for this compound and its putative active metabolite (if available)

-

HPLC-MS/MS system

Procedure:

-

Microsome Preparation: Thaw cryopreserved liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the phosphate buffer, the NADPH regenerating system, and the this compound solution at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the diluted liver microsomes to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ethyl acetate). The organic solvent also serves to extract the parent compound and its metabolites.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

-

Analysis: Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining this compound and the formation of the ketoimine metabolite.

Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a published method for the sensitive determination of this compound in biological fluids.[10]

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

Plasma samples

-

This compound standard

-

Fluorescamine derivatizing agent

-

Hamilton PRP-1 C18 polymeric HPLC column

-

HPLC system with a fluorescence detector

-

Solvents for liquid-liquid extraction (e.g., a suitable organic solvent)

-

Buffer solutions

Procedure:

-

Sample Preparation: To a known volume of plasma, add an internal standard (if available) and the extraction solvent.

-

Liquid-Liquid Extraction: Vortex the sample vigorously to ensure thorough mixing and extraction of this compound into the organic phase. Centrifuge to separate the layers.

-

Derivatization: Transfer the organic layer containing this compound to a clean tube and evaporate to dryness. Reconstitute the residue in a suitable buffer. Add fluorescamine solution to the reconstituted sample to derivatize the this compound.

-

HPLC Analysis:

-

Column: Hamilton PRP-1 C18 polymeric column.

-

Mobile Phase: Isocratic elution with an appropriate solvent system.

-

Flow Rate: Optimized for the specific column and mobile phase.

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for the this compound-fluorescamine derivative.

-

-

Quantification: Create a standard curve by analyzing known concentrations of derivatized this compound. Quantify the this compound concentration in the plasma samples by comparing their peak areas to the standard curve. The reported method achieved a 95% recovery from plasma.[10]

Muscarinic Receptor Binding Assay

This protocol outlines a general radioligand binding assay to determine the affinity of this compound's active metabolite for muscarinic receptors.

Objective: To determine the binding affinity (Ki) of the active ketoimine metabolite of this compound for M3 muscarinic receptors.

Materials:

-

Cell membranes expressing the M3 muscarinic receptor

-

Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist)

-

Active ketoimine metabolite of this compound (test compound)

-

Non-labeled competing ligand (e.g., atropine) for determining non-specific binding

-

Assay buffer (e.g., PBS, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled active ketoimine metabolite.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competing ligand like atropine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of the ketoimine metabolite. Determine the IC50 value (the concentration of the metabolite that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of this compound's Active Metabolite

The following diagram illustrates the established signaling pathway for M3 muscarinic receptor activation, which is the primary mechanism of action for the active ketoimine metabolite of this compound.

References

- 1. madbarn.com [madbarn.com]

- 2. researchgate.net [researchgate.net]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. vetster.com [vetster.com]

- 5. This compound Toxicosis | Veterian Key [veteriankey.com]

- 6. Activation of this compound by liver microsomes and flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. The effect of this compound on salivary output and subacute and acute acidosis in growing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New, sensitive high-performance liquid chromatography method for the determination of this compound in plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Slaframine Toxicity and Dose-Response in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a parasympathomimetic alkaloid primarily associated with "slobbers syndrome" in livestock. This condition, characterized by profuse salivation, is a result of the toxin's potent cholinergic activity. Understanding the toxicology and dose-response of this compound in various animal models is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of this compound toxicity, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

This compound itself is a prodrug, requiring bioactivation in the liver to exert its toxic effects. The resulting active metabolite is a potent cholinergic agonist with a high affinity for M3 muscarinic acetylcholine receptors.[1] This interaction triggers a signaling cascade that leads to the hyperstimulation of exocrine glands, most notably the salivary glands.

Quantitative Toxicity Data

Table 1: Effective Doses (ED) of this compound in Various Animal Models

| Animal Model | Route of Administration | Dose | Observed Effects | Reference |

| Cattle (Steers) | Intramuscular Injection | 25 µg/kg | Increased pancreatic fluid secretion. | [2][3] |

| Intramuscular Injection | 50 µg/kg | Linear increase in pancreatic juice secretion and pH. | [2][3] | |

| Intramuscular Injection | 66 µg/kg | Increased salivary flow. | [3] | |

| Intramuscular Injection | 100 µg/kg | Increased salivary flow. | [3] | |

| Guinea Pig | Intraperitoneal Injection | Equivalent to 50-100 ppm in hay | Extreme salivation, piloerection, respiratory distress, increased defecation. | [4][5][6] |

Note: The sensitivity to this compound varies among species. Guinea pigs are reported to be the most sensitive, followed by horses, cattle, other ruminants, pigs, cats, dogs, rats, and chickens.[7]

Table 2: this compound Concentrations in Contaminated Forage Associated with Toxicosis

| Forage Type | This compound Concentration | Animal Species Affected | Observed Effects | Reference |

| Red Clover Hay | 1.5 ppm - 100 ppm | Horses, Cattle | "Slobbers syndrome" (excessive salivation). | [8][9] |

| Red Clover Hay | 50 - 100 ppm | Horses | Salivary syndrome. | [4] |

| Alfalfa Hay | 1.5 ppm | Horses | Excessive salivation. | [3][5] |

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug and is metabolized by hepatic microsomes into its active form, a potent cholinergic agonist. This active metabolite structurally resembles acetylcholine and exerts its effects by binding to and activating muscarinic acetylcholine receptors, with a particularly high affinity for the M3 subtype.

The activation of M3 receptors on exocrine gland cells, such as those in the salivary glands, initiates a well-defined signal transduction pathway:

-

Receptor Binding and G-protein Activation: The active metabolite of this compound binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.

-

Phospholipase C Activation: The activated alpha subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC).

-